PKI-402 - 1173204-81-3

PKI-402

Catalog Number: EVT-287819
CAS Number: 1173204-81-3
Molecular Formula: C29H34N10O3
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PKI-402 is a synthetic small molecule designed for research purposes. [] It acts as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR), both of which are crucial components of intracellular signaling pathways. [, ] These pathways regulate critical cellular processes like growth, proliferation, survival, and metabolism. [] PKI-402 is employed in scientific research to understand the roles of the PI3K/Akt/mTOR pathway in various cellular processes and diseases, including cancer.

Synthesis Analysis

The synthesis of PKI-402 involves a multi-step process that utilizes various chemical reactions and intermediates. While a detailed step-by-step synthesis protocol is not explicitly provided in the given abstracts, reference [] describes the lead optimization process leading to the discovery of PKI-402. This process likely involves building the core triazolopyrimidine structure followed by the introduction of the N-3 substituted morpholine and the urea-linked phenyl-piperazine moiety.

Mechanism of Action

PKI-402 functions as a reversible, ATP-competitive inhibitor of both Class I PI3Ks and mTOR. [, , ] It achieves this by binding to the ATP-binding sites of these kinases, thereby blocking the phosphorylation of downstream effector proteins. []

  • PI3K Inhibition: PKI-402 inhibits PI3K, preventing the phosphorylation of Akt (protein kinase B) at threonine 308 (T308). [] This inhibition disrupts the PI3K/Akt signaling pathway, which is often overactivated in cancer cells, contributing to uncontrolled cell growth and survival. [, ]
  • mTOR Inhibition: PKI-402 also inhibits mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. [] By inhibiting mTOR, PKI-402 further disrupts downstream signaling cascades involved in protein synthesis, cell growth, and metabolism. []

The combined inhibition of PI3K and mTOR by PKI-402 results in the suppression of key signaling pathways crucial for cancer cell survival and proliferation. [, ]

Applications
  • In vitro studies:

    • Anticancer activity: PKI-402 demonstrated significant growth inhibition in various human cancer cell lines, including breast, brain (glioma), pancreas, and non-small cell lung cancer. [, , ] It effectively inhibited cell proliferation and induced apoptosis in these cancer cell lines. [, ]
    • Pathway analysis: Researchers utilized PKI-402 to dissect the role of the PI3K/Akt/mTOR pathway in leukemia. [] Treatment with PKI-402 effectively inhibited the phosphorylation of Akt and S6, key downstream targets of PI3K and mTOR, respectively. []
    • Radiosensitization: Studies explored the potential of PKI-402 to enhance the effectiveness of radiotherapy. [, ] PKI-402 exhibited promising results in sensitizing breast cancer cell lines and gastroenteropancreatic neuroendocrine tumors to irradiation. [, ]
  • In vivo studies:

    • Tumor growth inhibition: PKI-402 exhibited significant antitumor activity in various human tumor xenograft models, including breast, glioma, and lung cancers. [] It effectively reduced tumor volume and, in some cases, prevented tumor regrowth. []
    • Biomarker modulation: In vivo studies confirmed the ability of PKI-402 to inhibit the phosphorylation of Akt and induce apoptosis in tumor tissues. []
    • Osteolysis suppression: Research indicated that PKI-402 could inhibit breast cancer-induced osteolysis. []

Wortmannin

  • Compound Description: Wortmannin is a steroid metabolite produced by various fungi species. It is a potent and irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks) often used as a tool in cell biology research. []
  • Relevance: Wortmannin serves as a reference compound in comparison to PKI-402, particularly regarding their inhibitory activity against PIK3CA H1047R. While both compounds target this protein, ZINC000004098448 and ZINC000014715656, two natural compounds identified as potential PIK3CA H1047R inhibitors, exhibit better safety profiles and pharmacokinetic properties compared to wortmannin. []

Everolimus

  • Compound Description: Everolimus is a rapamycin analog that functions as an inhibitor of the mammalian target of rapamycin (mTOR). It is clinically approved for various indications, including the treatment of certain cancers. [, ]
  • Relevance: Everolimus is relevant to PKI-402 because both compounds target the PI3K/mTOR pathway, although they differ in their mechanisms of action and target selectivity. While everolimus primarily inhibits mTORC1, PKI-402 demonstrates dual inhibition of both PI3K and mTOR. [, ] Furthermore, studies suggest that combining everolimus with PI3K inhibitors, such as PKI-402, may enhance its antitumor efficacy. []

PP242

  • Compound Description: PP242 is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. [, ]
  • Relevance: Similar to PKI-402, PP242 targets the PI3K/Akt/mTOR pathway, although it exhibits greater specificity for mTOR. Studies comparing the efficacy of PP242, everolimus, and PKI-402 in acute T-lymphoblastic leukemia (T-ALL) cells demonstrated that PKI-402 exhibited the most potent anti-proliferative effects and effectively inhibited both pAkt and pS6 phosphorylation. [] These findings highlight the potential advantages of dual PI3K/mTOR inhibition over selective mTOR inhibition in certain cancers.

PF-04691502

  • Compound Description: PF-04691502 is a dual PI3K/mTOR inhibitor, similar in mechanism of action to PKI-402. [, ]
  • Relevance: Both PKI-402 and PF-04691502 demonstrate comparable inhibitory effects on pAkt expression and induce apoptosis in neuroendocrine tumor (NET) cells. [] Preclinical studies suggest that both compounds hold promise as potential therapeutic options for treating NETs, especially when combined with radiotherapy.

ZINC000004098448 and ZINC000014715656

  • Compound Description: ZINC000004098448 and ZINC000014715656 are two natural compounds identified through computational screening as potential inhibitors of the PIK3CA H1047R mutant protein. []
  • Relevance: These natural compounds were identified as potentially safer and more effective alternatives to PKI-402 and wortmannin for targeting the PIK3CA H1047R mutation in triple-negative breast cancer. [] While structurally distinct from PKI-402, their identification highlights the ongoing search for novel PI3K pathway inhibitors with improved therapeutic properties.

Properties

CAS Number

1173204-81-3

Product Name

PKI-402

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.